molecular formula C15H16N2O3S B463798 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide CAS No. 197905-95-6

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Cat. No.: B463798
CAS No.: 197905-95-6
M. Wt: 304.4g/mol
InChI Key: DPTCTROVJZKUSN-UHFFFAOYSA-N
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Description

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is an organic compound with the molecular formula C15H16N2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of an ethoxybenzylidene group attached to the amino group of the benzenesulfonamide structure

Preparation Methods

The synthesis of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-aminobenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The general reaction scheme is as follows:

  • Dissolve 4-ethoxybenzaldehyde and 4-aminobenzenesulfonamide in an appropriate solvent, such as ethanol.
  • Add a catalytic amount of hydrochloric acid to the reaction mixture.
  • Heat the mixture under reflux for several hours until the reaction is complete.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substituent groups, which can affect its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

4-[(4-ethoxyphenyl)methylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-11H,2H2,1H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTCTROVJZKUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Example 1(i), but using 4-ethoxybenzaldehyde and 4-sulfamoylaniline as starting materials, the title compound was obtained as a pale yellow powder (yield 76%).
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